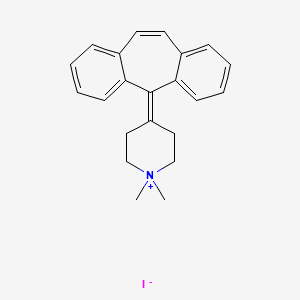

Cyproheptadinium methiodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

74927-10-9 |

|---|---|

Molecular Formula |

C22H24IN |

Molecular Weight |

429.3 g/mol |

IUPAC Name |

1,1-dimethyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium;iodide |

InChI |

InChI=1S/C22H24N.HI/c1-23(2)15-13-19(14-16-23)22-20-9-5-3-7-17(20)11-12-18-8-4-6-10-21(18)22;/h3-12H,13-16H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

FOSCPVSRXZJBLR-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cyproheptadinium Methiodide

Established Synthetic Routes for Cyproheptadinium Methiodide

The primary method for synthesizing this compound involves the quaternization of the tertiary amine in the piperidine (B6355638) ring of cyproheptadine (B85728).

Iodomethylation and Quaternization Strategies

The synthesis of this compound is achieved through the alkylation of the piperidine nitrogen of cyproheptadine using methyl iodide. vulcanchem.com This reaction is a classic example of a quaternization reaction, where a tertiary amine is converted into a quaternary ammonium (B1175870) salt. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the iodide ion serving as the counter-ion.

The general reaction is as follows: Cyproheptadine (a tertiary amine) + Methyl Iodide → this compound (a quaternary ammonium salt)

This method is a straightforward and widely used strategy for the synthesis of quaternary ammonium salts from tertiary amines. google.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the quaternization reaction can be influenced by several factors, including the choice of solvent, temperature, and the stoichiometry of the reactants. While specific optimization studies for this compound are not extensively detailed in the provided search results, general principles of quaternization optimization can be applied.

For similar quaternization reactions, various solvents and bases have been evaluated to improve yields and reaction times. researchgate.net For instance, in the synthesis of other quaternary ammonium compounds, solvents like ethyl acetate, methanol (B129727), and ethanol (B145695) have been utilized. google.comnih.gov The choice of solvent can impact the solubility of the reactants and the stability of the transition state, thereby affecting the reaction rate and yield.

Temperature is another critical parameter. While some quaternization reactions proceed at room temperature, others may require heating or reflux conditions to achieve a reasonable reaction rate. researchgate.net The concentration of the reactants also plays a role, with higher concentrations sometimes leading to improved yields. nih.gov The optimization process often involves systematically varying these conditions to find the ideal combination for maximizing the yield and purity of the final product.

Interactive Data Table: General Parameters for Quaternization Reaction Optimization

| Parameter | Variations | Potential Impact on Yield and Reaction Time |

| Solvent | Acetonitrile (B52724), Methanol, Ethanol, Ethyl Acetate | Affects solubility of reactants and can influence reaction rate. |

| Base | NaH, Na2CO3, i-Pr2NEt, Et3N | Can influence the deprotonation of reactants and reaction mechanism. |

| Temperature | Room Temperature, Reflux | Higher temperatures generally increase reaction rate but can also lead to side products. |

| Concentration | 0.07M, 0.2M, 0.4M | Higher concentrations can lead to higher yields. nih.gov |

Novel Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and stereoselective methods for the synthesis of chemical compounds.

Stereoselective Synthesis of Enantiomeric Forms

Cyproheptadine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. While methadone, another chiral drug, is administered as a racemate (a 1:1 mixture of its enantiomers), its opioid activity resides primarily in the R-enantiomer. nih.gov The disposition of methadone is stereoselective, with different metabolic rates for each enantiomer. nih.gov

Similarly, the biological activity of this compound could potentially differ between its enantiomeric forms. The stereoselective synthesis of this compound would involve either starting with an enantiomerically pure form of cyproheptadine or employing a chiral catalyst to direct the quaternization reaction to selectively produce one enantiomer. Techniques like catalyst-controlled cyclization have been used to achieve stereoselective synthesis of other complex molecules. nih.gov The development of stereoselective synthetic routes would allow for the investigation of the pharmacological properties of individual enantiomers of this compound.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of a parent compound are crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents with improved properties. nih.govnih.govresearchgate.netresearchgate.net For this compound, analogues could be synthesized by modifying different parts of the molecule, such as:

The Quaternizing Group: Instead of a methyl group, other alkyl or functionalized groups could be attached to the piperidine nitrogen.

The Tricyclic Ring System: Modifications to the dibenzocycloheptene ring system could be explored to understand its role in the molecule's activity.

The Piperidine Ring: Substitutions on the piperidine ring itself could lead to new derivatives.

The synthesis of such analogues would likely follow similar quaternization strategies, starting with appropriately modified cyproheptadine derivatives. The resulting library of compounds could then be screened for their biological activities to identify molecules with enhanced potency or selectivity. For example, a study on amitriptyline (B1667244) analogues, which are structurally related to cyproheptadine, investigated the antiarrhythmic activity of various derivatives. nih.govacs.org

Strategies for Structural Modifications to the Piperidine Moiety

The nitrogen atom of the piperidine ring in cyproheptadine is a primary target for structural modifications. These changes can influence the compound's basicity, polarity, and interaction with biological targets.

A key strategy involves the demethylation of the piperidine nitrogen, yielding the secondary amine 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. This intermediate serves as a versatile scaffold for the introduction of a wide array of substituents. tandfonline.com For instance, this demethylated precursor can be reacted with various alkyl or aryl halides (R-X) to introduce novel N-substituents. researchgate.net A Korean patent describes the synthesis of cyproheptadine derivatives by reacting the demethylated intermediate with compounds such as R₁-Br, R₂-Cl, R₃-COOH, and R₄-COCl, where R represents a diverse range of chemical groups including benzyl, phenylalkyl, and cycloalkyl moieties. researchgate.net

Another approach to modifying the piperidine nitrogen is the conversion of the tertiary amine to a neutral carbamate. For example, N-substituted derivatives of azatadine, a structural analog of cyproheptadine, have been synthesized where the basic tertiary amino function is converted to a neutral carbamate. This modification has been shown to retain significant antihistamine activity while reducing central nervous system effects. nih.gov

Furthermore, research has explored the impact of replacing the N-methyl group with other substituents. Studies on desloratadine, another related tricyclic antihistamine, have shown that methylene-linked cycloaliphatic or β-branched substitutions on the piperidine nitrogen can increase the drug's residence time at the H1 receptor. nih.gov These findings suggest that similar modifications to the cyproheptadine scaffold could modulate its pharmacokinetic and pharmacodynamic properties.

Table 1: Examples of Modifications to the Piperidine Moiety of Cyproheptadine Analogs

| Starting Material | Reagent/Modification | Resulting Moiety | Reference |

|---|---|---|---|

| Cyproheptadine | Demethylation (e.g., with ethyl carbonochloridate) | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | tandfonline.com |

| 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | Alkyl Halides (R-X) | N-Alkyl-4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | researchgate.net |

| 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | Carboxylic Acid Chlorides (R-COCl) | N-Acyl-4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine | researchgate.net |

| Azatadine (analog) | N-Ethoxycarbonyl chloride | N-Ethoxycarbonyl derivative (neutral carbamate) | nih.gov |

| Desloratadine (analog) | Methylene-linked cycloaliphatic groups | Increased residence time at H1R | nih.gov |

Modifications of the Dibenzocycloheptene Ring System

The large, tricyclic dibenzocycloheptene ring system presents numerous opportunities for structural variation, which can significantly alter the molecule's conformation and biological activity.

One strategy involves the introduction of substituents onto the aromatic rings . For example, 3-substituted cyproheptadine analogs have been synthesized, including those with trifluoromethylsulfinyl groups. google.com The introduction of a substituent at the 3-position can induce atropisomerism, leading to the formation of enantiomeric pairs. google.com The synthesis of these derivatives often starts from a correspondingly substituted 5H-dibenzo[a,d]cyclohepten-5-one. google.com

Bioisosteric replacement of one of the benzene (B151609) rings is another synthetic strategy. scribd.com For instance, replacing one of the phenyl rings with a pyridine (B92270) ring, as in the case of azatadine, can modulate the electronic properties and solubility of the molecule. ethernet.edu.et Similarly, replacement with a thiophene (B33073) ring has also been investigated. researchgate.net

Table 2: Examples of Modifications to the Dibenzocycloheptene Ring System of Cyproheptadine Analogs

| Modification Strategy | Specific Example | Effect/Observation | Reference |

|---|---|---|---|

| Aromatic Ring Substitution | Introduction of a 3-trifluoromethylsulfinyl group | Potent antipsychotic activity, induction of atropisomerism | google.com |

| Aromatic Ring Substitution | Introduction of a 3-carboxy group | Orexigenic (appetite-stimulating) activity | nih.gov |

| Central Ring Modification | Reduction of the 10,11-double bond (e.g., Azatadine) | Potent antihistaminic and antiserotonin activity | pharmacy180.com |

| Bioisosteric Replacement | Replacement of a benzene ring with a pyridine ring (e.g., Azatadine) | Altered electronic properties and solubility | ethernet.edu.et |

| Bioisosteric Replacement | Replacement of a benzene ring with a thiophene ring | Antihistaminic and antiserotonin actions similar to cyproheptadine | researchgate.net |

Introduction of Reporter Tags for Biophysical Studies

The attachment of reporter tags to cyproheptadine derivatives is a crucial strategy for their use in biophysical studies, enabling the investigation of drug-receptor interactions, localization, and quantification.

Biotinylation is a common method for introducing a high-affinity purification and detection tag. A biotinylated derivative of cyproheptadine has been synthesized for use in the development of an immunoassay. tandfonline.com The synthesis involved demethylation of the piperidine nitrogen, followed by alkylation with a linker containing a carboxylic acid group, which was then coupled to biotin (B1667282). tandfonline.com Biotinylated ligands are invaluable tools for affinity chromatography, surface plasmon resonance (SPR), and other assays that rely on the strong and specific interaction between biotin and avidin (B1170675) or streptavidin. nih.govjpt.com

Fluorescent labeling is another powerful technique. While specific examples of fluorescently labeled this compound are not prevalent in the literature, the intrinsic fluorescence of the cyproheptadine scaffold has been utilized for its determination. semanticscholar.orgresearchgate.netresearchgate.net The introduction of a dedicated fluorophore could enhance detection sensitivity and enable fluorescence microscopy or flow cytometry studies. The synthesis would typically involve coupling a reactive fluorescent dye to a functionalized cyproheptadine derivative.

Spin labeling for Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study the structure and dynamics of molecules. mdpi.comnih.govresearchgate.net This involves the covalent attachment of a stable radical, typically a nitroxide, to the molecule of interest. For cyproheptadine, a spin label could be introduced via a linker attached to the piperidine nitrogen or the dibenzocycloheptene ring, allowing for the study of its conformational changes upon binding to a receptor.

Radiolabeling is essential for in vivo imaging studies (e.g., PET, SPECT) and in vitro binding assays. nih.govmdpi.com Isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or radiohalogens can be incorporated into the cyproheptadine structure. Deuterium-labeled cyproheptadine (Cyproheptadine-d₃) is also available for use as an internal standard in mass spectrometry-based quantification. medchemexpress.com

Table 3: Reporter Tags for Biophysical Studies of Cyproheptadine Analogs

| Reporter Tag | Synthetic Strategy | Application | Reference |

|---|---|---|---|

| Biotin | Demethylation, alkylation with a carboxyl-containing linker, and coupling to biotin | Immunoassays, affinity purification, SPR | tandfonline.comnih.gov |

| Fluorescent Label | Coupling of a reactive fluorophore to a functionalized derivative | Fluorescence microscopy, flow cytometry, high-sensitivity detection | semanticscholar.orgresearchgate.net |

| Spin Label (Nitroxide) | Covalent attachment of a nitroxide-containing linker | Electron Paramagnetic Resonance (EPR) spectroscopy for conformational studies | mdpi.comnih.gov |

| Radiolabel (e.g., ³H, ¹⁴C) | Incorporation of a radioisotope during synthesis | In vivo imaging (PET/SPECT), radioligand binding assays | nih.govmdpi.com |

| Isotopic Label (e.g., ²H) | Use of deuterated reagents in synthesis | Internal standard for mass spectrometry | medchemexpress.com |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyproheptadine |

| Methyl iodide |

| 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine |

| Azatadine |

| Desloratadine |

| 3-trifluoromethylsulfinyl-cyproheptadine |

| 5H-dibenzo[a,d]cyclohepten-5-one |

| Dihydrodibenzocycloheptene |

| Biotin |

| Avidin |

| Streptavidin |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis in Elucidating Molecular Architecture

Spectroscopic techniques are instrumental in defining the molecular framework of complex organic molecules. For Cyproheptadinium methiodide, advanced Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide critical insights into its quaternary structure and conformational preferences.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Quaternary Structure

While specific NMR data for this compound are not extensively detailed in the available literature, the analysis of its precursor, cyproheptadine (B85728) hydrochloride, offers significant insights into the conformational dynamics of the cyproheptadinium cation. A study on cyproheptadine hydrochloride in a chloroform-d (B32938) (CDCl3) solution revealed the presence of two distinct conformational forms in an approximate 1:4 ratio. nih.gov

Utilizing Nuclear Overhauser Effect (NOE) and coupling constant measurements, it was determined that the terminal N-methyl group on the piperidine (B6355638) ring preferentially adopts an equatorial position in both conformers. nih.gov Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments further elucidated the interconversion mechanism between these two forms, suggesting a concerted nitrogen inversion and piperidine ring inversion is the likely pathway. nih.gov This dynamic equilibrium is a crucial aspect of the molecule's solution-state behavior.

For quaternary ammonium (B1175870) compounds in general, ¹H NMR spectroscopy is a primary tool for structural confirmation. The quaternization of the nitrogen atom leads to a characteristic downfield shift of the protons on the carbons adjacent to the nitrogen, as well as the protons of the newly introduced methyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Fingerprinting

The vibrational spectra were assigned based on density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level of theory. nih.gov Key vibrational modes for the cyproheptadine framework include C-H stretching, C=C stretching of the aromatic and cycloheptene (B1346976) rings, and various bending and deformation modes of the piperidine and dibenzocycloheptene systems.

Table 1: Selected Vibrational Frequencies for Cyproheptadine Hydrochloride (Analogue for Cyproheptadinium Cation)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3060 | Aromatic C-H | Stretching |

| ~2940 | Aliphatic C-H | Stretching |

| ~1630 | C=C | Stretching |

| ~1480 | CH₂ | Scissoring |

| ~1200 | C-N | Stretching |

| ~850 | Aromatic C-H | Out-of-plane bending |

Data derived from computational and experimental studies on cyproheptadine hydrochloride. nih.gov

These vibrational signatures are sensitive to the conformational state of the molecule, and thus, FT-IR and Raman spectroscopy serve as powerful tools for identifying polymorphic forms and studying conformational changes in the solid state. researchgate.netresearchgate.net

Crystallographic Investigations of this compound

X-ray crystallography provides the most definitive information regarding the solid-state conformation and intermolecular interactions of a crystalline compound.

Analysis of Intermolecular Interactions in Crystalline Lattices

In the absence of a specific crystal structure for this compound, we can infer potential intermolecular interactions based on its molecular structure and data from analogous compounds. The crystalline lattice would be primarily governed by electrostatic interactions between the positively charged cyproheptadinium cation and the iodide anion.

Solution-State Conformational Dynamics

The conformational flexibility of the cyproheptadinium cation in solution is a key determinant of its molecular recognition properties. As established by NMR studies on the hydrochloride salt, the molecule exists in a dynamic equilibrium between at least two stable conformations. nih.gov

The piperidine ring can undergo ring inversion, and the seven-membered dibenzocycloheptene ring also possesses a degree of flexibility. The interconversion between the observed conformers is relatively rapid on the NMR timescale at ambient temperatures, as evidenced by the exchange peaks in 2D NOESY spectra. nih.gov This conformational dynamism is a characteristic feature of many piperidine-containing bioactive molecules and is crucial for their ability to adapt to the binding sites of their biological targets.

Table 2: Conformational Features of the Cyproheptadinium Cation in Solution

| Feature | Description | Supporting Evidence |

| Conformational Equilibrium | Exists as a mixture of at least two conformers. | ¹H NMR Spectroscopy nih.gov |

| N-Methyl Orientation | Predominantly equatorial in major conformers. | NOE and Coupling Constants nih.gov |

| Interconversion Pathway | Concerted nitrogen and piperidine ring inversion. | 2D NOESY Experiments nih.gov |

Based on studies of cyproheptadine hydrochloride. nih.gov

Circular Dichroism Spectroscopy for Chiral Analogues

Chirality plays a pivotal role in the biological activity of many drug molecules, as enantiomers often exhibit different pharmacological and toxicological profiles. researchgate.net In the case of cyproheptadine derivatives, chirality can arise from atropisomerism, which is a form of stereoisomerism resulting from restricted rotation around a single bond.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds in solution.

Research on chiral 3-substituted cyproheptadine analogues has successfully employed CD spectrophotometry to establish their absolute configurations. researchgate.netacs.org For instance, the absolute configuration of (-)-3-bromocyproheptadine was first determined as (pR,apS)b by X-ray crystal structure analysis. acs.org This known configuration then served as a reference point. The absolute configurations of other chiral analogues, with substituents like cyano and trifluoromethylsulfonyl, were then correlated to the 3-bromo compound by comparing their CD spectra. researchgate.net It was observed that isomers with the (pR,apS)b configuration consistently exhibited a positive Cotton effect in the 220-190 nm region of the CD spectrum. acs.org

This approach allows for the assignment of absolute configuration to new chiral analogues without the need for X-ray crystallography for each compound, which can be a time-consuming process. The stereochemical arrangement of these molecules has been shown to be a critical determinant of their binding affinity to various receptors. acs.org For any chiral analogues of this compound, CD spectroscopy would be an indispensable tool for stereochemical characterization, providing insights into how the quaternary nitrogen and the atropisomeric nature of the tricyclic ring system collectively influence its chiroptical properties.

Table 1: Application of Circular Dichroism in the Study of Cyproheptadine Analogues This table is interactive. You can sort and filter the data.

| Analytical Technique | Compound Type | Finding | Significance | Reference |

|---|---|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Chiral 3-substituted cyproheptadine analogues | Correlation of CD spectra with known absolute configurations from X-ray crystallography. | Enables the assignment of absolute configuration to new chiral analogues. | researchgate.netacs.org |

| X-ray Crystallography | (-)-3-bromocyproheptadine | Determined the absolute configuration to be (pR,apS)b. | Provided a reference standard for CD spectral analysis of other analogues. | acs.org |

Mechanistic Pharmacology at Receptor and Enzyme Levels Preclinical/in Vitro

Receptor Binding Kinetics and Thermodynamics

The quaternization of cyproheptadine (B85728) to form cyproheptadinium methiodide introduces a permanent positive charge, which significantly influences its interaction with biological targets. This alteration is particularly relevant to its receptor binding profile, as the quaternary ammonium (B1175870) group can affect both the affinity and selectivity of the compound for various receptors.

Radioligand binding assays are instrumental in determining the affinity of a compound for specific receptor subtypes. In the case of cyproheptadine, the parent compound of this compound, it is well-established that it binds to histamine (B1213489) H1, muscarinic, and serotonin (B10506) 5-HT2 receptors with high affinity. caymanchem.comcaymanchem.comcaymanchem.com Specifically, the Ki values for cyproheptadine are reported as 0.38 nM for histamine H1 receptors, 1.26 nM for muscarinic receptors, and 0.83 nM for serotonin 5-HT2 receptors. caymanchem.comcaymanchem.comcaymanchem.com

The introduction of a methyl group and a positive charge in this compound is expected to alter these binding affinities. While specific Ki values for this compound are not as widely reported as for its tertiary amine precursor, studies on similar quaternized compounds suggest that the affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs) can be retained or even enhanced. For instance, a series of novel 1,4-dioxane (B91453) analogues, when converted to their methiodide form, demonstrated significant affinity for M1–M5 mAChRs. nih.gov It is plausible that this compound would exhibit a similar high affinity for muscarinic receptors.

The permanent positive charge on the nitrogen atom of this compound is anticipated to decrease its ability to cross the blood-brain barrier, thereby reducing its central nervous system effects compared to cyproheptadine. vulcanchem.com

The interaction of this compound with its target receptors is governed by various non-covalent interactions, including ionic bonds, hydrogen bonds, and van der Waals forces. The positively charged quaternary ammonium group is a key feature, likely forming a strong ionic interaction with an anionic site within the receptor binding pocket. This is a common feature for ligands of muscarinic receptors, where an aspartate residue in the third transmembrane domain is crucial for binding cationic ligands. nih.gov

Competition binding assays are employed to determine the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor. nih.govnih.gov For this compound, such studies would involve incubating membranes from cells expressing specific receptor subtypes (e.g., histamine H1, serotonin 5-HT2, or various muscarinic subtypes) with a fixed concentration of a selective radioligand and varying concentrations of this compound.

For example, to assess its affinity for histamine H1 receptors, [3H]mepyramine could be used as the radioligand. nih.govnih.gov Similarly, [3H]ketanserin or [3H]spiperone are common radioligands for 5-HT2A receptors, and [3H]N-methylscopolamine ([3H]NMS) is used for muscarinic receptors. nih.govsemanticscholar.org The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can then be used to calculate its inhibition constant (Ki), providing a quantitative measure of its affinity for that receptor subtype.

Studies on the parent compound, cyproheptadine, have shown its ability to competitively antagonize the effects of histamine and serotonin. drugbank.com It is expected that this compound would also act as a competitive antagonist at these receptors.

Table 1: Receptor Binding Affinities (Ki) of Cyproheptadine

| Receptor Subtype | Ki (nM) |

| Histamine H1 | 0.38 caymanchem.comcaymanchem.comcaymanchem.com |

| Muscarinic | 1.26 caymanchem.comcaymanchem.comcaymanchem.com |

| Serotonin 5-HT2 | 0.83 caymanchem.comcaymanchem.comcaymanchem.com |

Functional Antagonism and Agonism in Cellular Systems

Functional assays in cellular systems are crucial to characterize the pharmacological effects of a compound beyond its binding affinity, determining whether it acts as an agonist, antagonist, or inverse agonist at a particular receptor.

This compound, as a derivative of the known antagonist cyproheptadine, is expected to exhibit antagonistic properties at histamine, serotonin, and muscarinic receptors. This can be investigated by measuring its ability to inhibit the signaling pathways activated by these receptors in various cell lines.

For instance, histamine H1 receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). nih.gov The antagonistic effect of this compound can be quantified by its ability to inhibit histamine-induced IP formation in cell lines expressing H1 receptors. Similarly, 5-HT2A and 5-HT2C receptors also couple to the Gq/11 pathway, leading to the activation of PLC. drugbank.com

In the context of muscarinic receptors, M1, M3, and M5 subtypes are coupled to Gq/11, while M2 and M4 receptors are coupled to Gi/o, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels. nih.gov Therefore, the functional antagonism of this compound at these receptor subtypes can be assessed by measuring its effect on agonist-induced changes in second messenger levels, such as inositol phosphates or cAMP. nih.gov

Recent research on cyproheptadine has also shown its ability to inhibit other signaling pathways, such as the mTOR and β-catenin pathways in urothelial carcinoma cells, suggesting potential off-target effects that might also be relevant for this compound. nih.gov

A common downstream effect of Gq/11-coupled receptor activation is the mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum. nih.govnih.gov This provides a robust method for assessing the functional activity of compounds at receptors such as histamine H1, serotonin 5-HT2, and muscarinic M1, M3, and M5 subtypes.

Intracellular calcium mobilization assays typically use fluorescent calcium indicators to measure changes in [Ca2+]i in response to receptor agonists. nih.govnih.gov The antagonistic properties of this compound can be determined by its ability to block the increase in [Ca2+]i induced by specific agonists. For example, its potency as a histamine H1 antagonist can be measured by its ability to inhibit histamine-induced calcium mobilization in a dose-dependent manner. plos.org

These assays are valuable for high-throughput screening and for characterizing the functional potency of antagonists. nih.gov The results from such assays would provide crucial information on the functional antagonism of this compound at various G-protein coupled receptors.

Table 2: Signaling Pathways Associated with Receptors Targeted by Cyproheptadine

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway |

| Histamine H1 | Gq/11 | ↑ Phospholipase C, ↑ IP3, ↑ DAG, ↑ [Ca2+]i nih.gov |

| Serotonin 5-HT2A | Gq/11 | ↑ Phospholipase C, ↑ IP3, ↑ DAG, ↑ [Ca2+]i drugbank.com |

| Serotonin 5-HT2C | Gq/11 | ↑ Phospholipase C, ↑ IP3, ↑ DAG, ↑ [Ca2+]i drugbank.com |

| Muscarinic M1, M3, M5 | Gq/11 | ↑ Phospholipase C, ↑ IP3, ↑ DAG, ↑ [Ca2+]i nih.gov |

| Muscarinic M2, M4 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP |

cAMP Accumulation and Other Second Messenger System Modulation

There is currently a lack of specific research data detailing the direct effects of this compound on the modulation of cyclic AMP (cAMP) accumulation or other second messenger systems. The parent compound, cyproheptadine, is known to act as an antagonist at serotonin and histamine receptors, which are G-protein coupled receptors (GPCRs) that signal through various second messenger pathways. However, specific studies investigating how the quaternization of the nitrogen atom in this compound alters these interactions and downstream signaling cascades have not been identified in the reviewed scientific literature.

Enzyme Inhibition Studies

Histone Methyltransferase Inhibition by Cyproheptadine Derivatives

Cyproheptadine, the parent compound of this compound, has been identified as an inhibitor of histone methyltransferase (HMT) Set7/9. nih.govresearchgate.net Set7/9 is an enzyme that methylates histone and non-histone proteins, playing a role in regulating gene expression. researchgate.net Kinetic and crystallographic analyses have shown that cyproheptadine competitively binds to the substrate-binding pocket of Set7/9, thereby inhibiting its enzymatic function. researchgate.net

Table 1: Inhibitory Activity of Cyproheptadine Derivatives against Set7/9

| Compound | Modification | IC50 (µM) |

|---|---|---|

| Cyproheptadine | Parent Compound | 28.9 |

| This compound | Quaternary methyl on piperidine (B6355638) N | >300 |

Data sourced from Fujiwara et al. (2016). The study indicates that while the parent compound shows moderate inhibition, the methiodide derivative is largely inactive as a Set7/9 inhibitor.

Other Enzyme Targets and Inhibition Kinetics

Beyond histone methyltransferases, there is no specific information available in the current scientific literature regarding the inhibition of other enzyme targets by this compound or its corresponding inhibition kinetics.

Ion Channel Modulation and Electrophysiological Effects

Patch-Clamp Studies on Specific Ion Channels (e.g., Calcium Channels)

While direct patch-clamp studies on isolated ion channels to characterize the effects of this compound are not extensively documented, related research on cyproheptadine derivatives points towards potential interactions. Studies have been conducted to discover and analyze cyproheptadine derivatives for their N-type calcium channel inhibitory activity, suggesting that this class of compounds has the potential to modulate calcium influx. wjcmpr.com However, specific electrophysiological data from patch-clamp experiments detailing the precise mechanism, affinity, and state-dependency of this compound on calcium channels or other specific ion channels remains to be elucidated.

Voltage-Gated and Ligand-Gated Channel Interactions

In vivo research provides strong evidence for the interaction of this compound with voltage-gated ion channels. A study investigating the antiarrhythmic properties of amitriptyline (B1667244) analogues in conscious dogs 24 hours after myocardial infarction identified this compound as a highly potent antiarrhythmic agent. nih.gov In this model, ventricular arrhythmias are a common consequence of ischemia, driven by abnormal electrical signaling through cardiac ion channels.

The study demonstrated that this compound was significantly more potent than its parent compound, cyproheptadine, and other analogues like amitriptyline and cyclobenzaprine. nih.gov Complete conversion from ventricular arrhythmia to a normal sinus rhythm was achieved at a cumulative dose of just 25 micrograms/kg for this compound. nih.gov This potent antiarrhythmic effect strongly suggests a significant modulatory action on one or more types of cardiac voltage-gated ion channels, such as sodium (Na+) or calcium (Ca2+) channels, which are critical for regulating the cardiac action potential. nih.govdntb.gov.ua Research on cyproheptadine has also noted off-target effects on voltage-gated channels. vulcanchem.com The marked in vivo electrophysiological effect of this compound underscores its activity as an ion channel modulator, though detailed characterization of its interactions with specific voltage-gated or ligand-gated channels at the molecular level is not yet available.

Structure Activity Relationship Sar Studies of Cyproheptadinium Methiodide and Analogues

Elucidation of Pharmacophoric Requirements for Receptor Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For cyproheptadine (B85728) analogues, the key pharmacophoric elements include the tricyclic dibenzocycloheptene core, the central piperidine (B6355638) ring, and the nature of the nitrogen atom within that ring.

The dibenzocycloheptene core is a defining feature of cyproheptadine and is fundamental to its high-affinity binding at various receptors, particularly histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptors. nih.govnih.gov This rigid, tricyclic system serves as a crucial anchor, positioning the molecule correctly within the receptor's binding pocket.

Research has shown that constraining two aromatic rings into a tricyclic system, as seen in cyproheptadine, significantly increases both binding affinity and residence time at the H1 receptor compared to non-tricyclic analogues. nih.gov This enhancement is primarily driven by a decrease in the dissociation rate constant (koff), suggesting that the tricyclic structure helps to lock the ligand into a stable, high-affinity binding pose. nih.gov The conformation of this tricyclic system is critical; studies on cyproheptadine analogues have identified that a specific "butterfly conformation" of the dibenzocycloheptene system is a key feature for potent activity at 5-HT2 receptor subtypes. nih.gov Modifications that flatten or significantly alter this conformation lead to a decrease in binding affinity.

The activity of various analogues with modified tricyclic systems at serotonin receptors further underscores the importance of this core.

| Compound | Tricyclic System | 5-HT2A Receptor (pKi) | 5-HT2B Receptor (pA2) | 5-HT2C Receptor (pKi) |

|---|---|---|---|---|

| Cyproheptadine (Cyp) | Dibenzocycloheptadiene | 8.80 | 9.14 | 8.71 |

| Analogue 2f | Thioxanthene | 8.60 | 8.49 | 8.68 |

| Analogue 2g | Xanthene | 8.40 | 7.58 | 8.58 |

| Analogue 2h | Dihydrodibenzocycloheptadiene | 8.05 | 7.02 | 7.95 |

| Analogue 2j | Diphenyl | 7.87 | 6.07 | 7.57 |

| Analogue 2i | Fluorene | 6.70 | Undetectable | 6.98 |

The 1-methylpiperidine (B42303) moiety is another critical component of the cyproheptadine pharmacophore. The nitrogen atom within this ring is typically protonated at physiological pH, forming a cationic head that engages in a crucial ionic interaction with a conserved aspartic acid residue (Asp) in the third transmembrane domain of aminergic G-protein coupled receptors (GPCRs), such as histamine and serotonin receptors. nih.gov This interaction serves as a primary anchoring point for the ligand.

While the basic amine is a common feature among first-generation antihistamines, the specific ring system housing it—in this case, a piperidine ring—can influence receptor selectivity and binding kinetics. nih.gov Studies comparing ligands with different amine-containing moieties (e.g., piperidine vs. piperazine) have shown that this structural element can subtly modulate affinity and selectivity profiles. For instance, in a series of dual-acting histamine H3 and sigma-1 receptor ligands, replacing a piperazine (B1678402) ring with a piperidine moiety was identified as a key structural feature for achieving high affinity at the sigma-1 receptor while maintaining potent H3 receptor activity. nih.gov This highlights the role of the piperidine scaffold in orienting the molecule and fulfilling the specific steric and electronic requirements of different receptor binding sites.

The conversion of cyproheptadine, a tertiary amine, to cyproheptadinium methiodide introduces a quaternary ammonium (B1175870) group. This structural change has profound implications for the compound's biological activity and pharmacokinetic properties. The nitrogen atom in this compound carries a permanent, formal positive charge, regardless of the surrounding pH. mdpi.com

Biological Activity: This permanent cationic nature enhances the molecule's ability to interact with negatively charged components of biological systems. The antimicrobial action of many quaternary ammonium compounds (QACs), for example, is initiated by the electrostatic interaction between the cationic nitrogen and negatively charged phospholipids (B1166683) in bacterial cell membranes. nih.govnih.gov In the context of receptor binding, the permanent positive charge on this compound ensures a strong and persistent ionic interaction with the key aspartic acid residue in the binding pocket of aminergic receptors.

Permeability: A major consequence of quaternization is a drastic reduction in lipid membrane permeability. Tertiary amines like cyproheptadine can exist in both a charged (protonated) and an uncharged (free base) form. The uncharged form can more readily cross lipid bilayers, including the blood-brain barrier (BBB). nih.gov This is why first-generation antihistamines like cyproheptadine can enter the central nervous system and cause sedative effects. nih.govaocd.org In contrast, the permanent charge of this compound severely restricts its ability to passively diffuse across the BBB. nih.gov This property is a hallmark of many second-generation antihistamines, which are designed to be peripherally selective to avoid central side effects. Therefore, this compound is expected to act primarily on peripheral receptors.

Steric and Electronic Effects in Receptor Recognition

Beyond the core pharmacophoric elements, the specific three-dimensional shape (steric effects) and the distribution of electrons (electronic effects) across the molecule play a vital role in how it is recognized by a receptor.

The rigidity and conformational preferences of a ligand are critical determinants of its binding affinity. Flexible molecules can adopt numerous conformations, and only a fraction of these may be the "active" conformation that fits the receptor's binding site. This can lead to a loss of binding energy, as the molecule must overcome an entropic penalty to adopt the correct pose.

The addition or modification of substituents on the cyproheptadine scaffold can modulate receptor-ligand interactions through steric and electronic effects.

Steric Effects: The size and shape of a substituent can influence how well a ligand fits into a receptor's binding pocket. A bulky substituent in a sterically crowded region of the pocket will result in a clash, reducing binding affinity. Conversely, a substituent that occupies a vacant sub-pocket and makes favorable van der Waals contacts can enhance affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models are instrumental in predicting their therapeutic efficacy and guiding the synthesis of more potent and selective derivatives.

Development of Predictive QSAR Models for Analogues

The development of predictive QSAR models for analogues of this compound involves a systematic process. Initially, a dataset of structurally related compounds with experimentally determined biological activities is compiled. Subsequently, a variety of molecular descriptors are calculated for each compound, quantifying their physicochemical and structural properties. Through statistical methods, a mathematical equation is derived that best correlates these descriptors with the observed biological activity.

For instance, in a study on a series of cyproheptadine analogues, researchers investigated their antiserotoninergic activity. The findings revealed that the biological activity was better correlated with molecular electrostatic potentials than with Mulliken net charges. This suggests that the electrostatic interactions between the drug molecule and its receptor play a crucial role in its mechanism of action. The conformational flexibility of the analogues was also identified as a significant factor influencing their potency nih.gov.

| Compound No. | R Group | Biological Activity (log 1/Activity) |

|---|---|---|

| 1 | Ph | -0.3010 |

| 2 | 3-CO2Me-Ph | -0.6627 |

| 3 | 3-CO2H-Ph | -1.5682 |

| 4 | 3-Me-Ph | -0.2552 |

| 5 | 3-F-Ph | -0.1139 |

| 6 | 3-Cl-Ph | 0.1023 |

| 7 | 3-Br-Ph | 0.0000 |

| 8 | 3-I-Ph | -0.2304 |

| 9 | 3-pyridyl | -1.3802 |

| 10 | 3-thienyl | -0.4623 |

| 11 | 3-furyl | -1.0413 |

This table presents a sample dataset used in a 2D-QSAR study of 1,4-dihydropyridine (B1200194) derivatives as N-type calcium channel blockers, illustrating the type of data required for model development.

Computational Descriptors for Biological Activity Prediction

A wide array of computational descriptors can be employed to predict the biological activity of this compound analogues. These descriptors can be broadly categorized into several groups:

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule. Examples include Mulliken net charges and molecular electrostatic potentials. As mentioned earlier, molecular electrostatic potential has been shown to be a key predictor of the antiserotoninergic activity of cyproheptadine analogues, highlighting the significance of electrostatic interactions in ligand-receptor binding nih.gov.

Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods that utilize steric and electrostatic fields to predict biological activity. These methods can provide a detailed 3D map of the structural requirements for optimal interaction with the biological target.

Thermodynamic Descriptors: These descriptors relate to the energetic properties of the molecule, such as heat of formation and dipole moment.

The selection of appropriate descriptors is a critical step in the development of a robust and predictive QSAR model. The table below provides examples of descriptor classes and specific descriptors that are often used in QSAR studies.

| Descriptor Class | Specific Descriptors | Information Encoded |

|---|---|---|

| Electronic | Mulliken Net Charges, Molecular Electrostatic Potential, Dipole Moment | Charge distribution, potential for electrostatic interactions |

| Steric | Molar Refractivity, CoMFA/CoMSIA Fields | Molecular volume, shape, and bulk |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Hydrophobic | LogP, Hydrophobic Fields (CoMSIA) | Lipophilicity and potential for hydrophobic interactions |

| Hydrogen Bonding | Hydrogen Bond Donor/Acceptor Fields (CoMSIA) | Potential for hydrogen bond formation |

This table categorizes various computational descriptors used in QSAR modeling and the type of molecular information they represent.

By carefully selecting and correlating these descriptors with biological activity, researchers can build predictive QSAR models that not only forecast the potency of new this compound analogues but also provide valuable insights into their mechanism of action at the molecular level.

Preclinical Pharmacological Investigations in Experimental Models

In Vivo Studies in Animal Models for Mechanistic Insights (excluding therapeutic outcomes)

Cardiovascular System Research in Conscious Animal Models

There is a lack of available scientific literature detailing in vivo studies on the effects of Cyproheptadinium methiodide on the cardiovascular system in conscious animal models.

Neurotransmitter System Modulation in Rodent Brain Models

Specific studies investigating the modulation of neurotransmitter systems in rodent brain models by this compound could not be identified in the available scientific literature.

Smooth Muscle Contractility Studies in Isolated Organ Preparations

No specific research on the effects of this compound on smooth muscle contractility in isolated organ preparations was found in the public domain.

Pharmacodynamic Profiling in Non-Human Species

Receptor Occupancy Studies in Animal Brains

There are no available receptor occupancy studies for this compound in animal brains to detail its binding affinity and interaction with various receptors.

Evaluation of Behavioral Phenotypes Associated with Receptor Modulation

Information regarding the evaluation of behavioral phenotypes in animal models specifically associated with the receptor modulation by this compound is not present in the current body of scientific literature.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating cyproheptadine (B85728) from other components in a sample, allowing for precise quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful tools in this regard.

HPLC is a widely used technique for the determination of cyproheptadine. Method development often focuses on optimizing separation efficiency, sensitivity, and analysis time. Reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Several methods have been developed for the analysis of cyproheptadine hydrochloride (CPH) in various samples. One bioanalytical HPLC method utilized a Hypersil BDS C18 column with a mobile phase consisting of acetonitrile (B52724), methanol (B129727), and 20 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.5) in a 40:10:50 (v/v/v) ratio. ijper.org The flow rate was set to 1 ml/min, and detection was performed at 224 nm. ijper.org This method demonstrated good linearity in the concentration range of 100–800 ng/ml with a correlation coefficient (r²) greater than 0.998. ijper.org

Another study described a gradient HPLC method for the simultaneous determination of cyproheptadine hydrochloride along with multivitamins and sorbic acid. nih.gov This method employed a reversed-phase RP-18 column and a gradient elution system involving 0.1% methanolic hexane (B92381) sulphonic acid sodium salt and a 0.01 M phosphate (B84403) buffer (pH 2.7) containing 0.1% hexane sulphonic acid sodium salt. nih.gov Quantitation was achieved with UV detection at 220 and 288 nm. nih.gov

The development of stability-indicating HPLC methods is also critical. One such method used a C8 column with an isocratic mobile phase of 0.05 M KH2PO4 buffer and methanol (35:65, v/v, pH 4.5) at a flow rate of 2 mL/min, with detection at 245 nm. researchgate.net This approach successfully separated CPH from its impurity and oxidative degradation product. researchgate.net

Table 1: Examples of HPLC Method Parameters for Cyproheptadine Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application |

|---|---|---|---|---|

| Hypersil BDS C18 (250×4.6 mm, 5µm) ijper.org | Acetonitrile: Methanol: 20 mM Ammonium Formate (40:10:50, v/v/v), pH 5.5 ijper.org | 1.0 ijper.org | 224 ijper.org | Human Plasma ijper.org |

| Reversed-Phase RP-18 nih.gov | Gradient of 0.1% methanolic hexane sulphonic acid sodium salt and 0.01 M phosphate buffer (pH 2.7) nih.gov | Not Specified | 220 and 288 nih.gov | Pharmaceutical Formulation nih.gov |

| C8 Column researchgate.net | 0.05 M KH2PO4 buffer: Methanol (35:65, v/v), pH 4.5 researchgate.net | 2.0 researchgate.net | 245 researchgate.net | Pharmaceutical Formulation (Stability-Indicating) researchgate.net |

| Shimadzu VP-ODS (150 mm x 4.6 mm, 5 μm) researchgate.net | Methanol: 0.02 M Phosphate Buffer (65:35, v/v), pH 4.5 researchgate.net | 1.0 researchgate.net | Fluorescence (Ex: 280, Em: 410) researchgate.net | Pharmaceutical Formulation (Stability-Indicating) researchgate.net |

For trace analysis, LC-MS/MS provides exceptional sensitivity and selectivity. This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

A rapid and sensitive LC-MS/MS method was developed and validated for quantifying cyproheptadine in pharmaceutical syrup formulations. nih.govresearchgate.net The method used diphenylpyraline (B1670736) hydrochloride as an internal standard and monitored two multiple reaction-monitoring (MRM) transitions for each analyte (m/z 288.1/96.1 and 288.1/191.2 for cyproheptadine). nih.govresearchgate.net This method achieved a limit of detection (LOD) of 0.86 ng/ml and a limit of quantification (LOQ) of 0.98 ng/ml, with a linear range of 1-100 ng/ml. nih.govresearchgate.net

Another LC-MS/MS method for determining cyproheptadine in dietary supplements involved chromatographic separation on a C18 column with a gradient mobile phase of acetonitrile and water containing 0.1% formic acid. tapchidinhduongthucpham.org.vntapchidinhduongthucpham.org.vn Detection was performed in the positive ion mode, using MRM transitions m/z 288.2/191.1 for quantification and 288.1/96.0 for confirmation. tapchidinhduongthucpham.org.vn The validation of this method demonstrated a linearity range of 0.1 to 50 ng/mL, an LOD of 1.5 ng/g or ng/mL, and an LOQ of 5 ng/g or ng/mL. tapchidinhduongthucpham.org.vntapchidinhduongthucpham.org.vn

Table 2: Performance Characteristics of LC-MS/MS Methods for Cyproheptadine Analysis

| Parameter | Method 1 (Pharmaceutical Syrups) nih.gov | Method 2 (Dietary Supplements) tapchidinhduongthucpham.org.vntapchidinhduongthucpham.org.vn |

|---|---|---|

| Linearity Range | 1–100 ng/mL | 0.1–50 ng/mL |

| Correlation Coefficient (R²) | Not Specified | 1 |

| Limit of Detection (LOD) | 0.86 ng/mL | 1.5 ng/g or ng/mL |

| Limit of Quantification (LOQ) | 0.98 ng/mL | 5 ng/g or ng/mL |

| MRM Transitions (m/z) | 288.1/96.1, 288.1/191.2 | 288.2/191.1, 288.1/96.0 |

| Accuracy (%) | Not Specified | 92–99 |

| Precision (RSD%) | Not Specified | 2.0–5.9 |

Spectrophotometric and Spectrofluorometric Methodologies

Spectrophotometric and spectrofluorometric methods offer simpler and more cost-effective alternatives to chromatography for the quantification of cyproheptadine, often relying on the formation of colored or fluorescent products.

Spectrofluorimetry, in particular, provides high sensitivity. A micelle-enhanced spectrofluorimetric method has been developed based on the significant enhancement of cyproheptadine's native fluorescence in the presence of sodium dodecyl sulphate (SDS). nih.gov The fluorescence intensity, measured at an emission wavelength of 410 nm after excitation at 280 nm, was increased by 150% in the SDS micellar system. nih.gov This method demonstrated a linear response in the concentration range of 0.2–2.0 μg/mL and achieved a low detection limit of 0.06 μg/mL. nih.gov

Another sensitive approach is the first derivative synchronous spectrofluorimetric method, which can determine cyproheptadine in the presence of its oxidative degradation products. semanticscholar.org This method measures the synchronous fluorescence in water at a Δλ of 120 nm, with peak amplitude measured at 418 nm. The use of SDS as a micellar system also enhances this method. semanticscholar.org The method was linear over the range of 0.1–1.6 µg/mL, with an LOD of 0.02 µg/mL and an LOQ of 0.06 µg/mL. semanticscholar.org

Ion-pair complex formation is a widely used strategy to enhance the spectrophotometric detection of compounds like cyproheptadine. This involves reacting the positively charged cyproheptadinium ion with a large, negatively charged dye molecule to form a colored complex that can be extracted into an organic solvent and measured.

Several triphenylmethane (B1682552) dyes, such as bromothymol blue (BTB), bromocresol green (BCG), and bromocresol purple (BCP), have been used for this purpose. semanticscholar.org In an acidic medium, cyproheptadine hydrochloride forms chloroform-extractable ion-pair complexes with these dyes, which show absorbance maxima at 419 nm (for BTB and BCG) and 405 nm (for BCP). semanticscholar.org

Similarly, bromophenol blue (BPB) reacts with cyproheptadine in an acidic medium (pH 3.0) to form a yellow ion-pair complex. thaiscience.info This complex is extracted into chloroform (B151607) and its absorbance is measured at a maximum of 420 nm. thaiscience.info This reaction forms the basis for a simple and rapid spectrophotometric determination of the drug. semanticscholar.orgthaiscience.info Another reagent, Alizarin Red S, has also been used to form a yellow ion-pair with cyproheptadine in an acidic medium, which is extracted into chloroform and measured at 425 nm. researchgate.net

Table 3: Spectrophotometric Methods Based on Ion-Pair Complex Formation for Cyproheptadine

| Reagent Dye | pH/Medium | Solvent | λmax (nm) | Reference |

|---|---|---|---|---|

| Bromothymol Blue (BTB) | Acidic | Chloroform | 419 | semanticscholar.org |

| Bromocresol Green (BCG) | Acidic | Chloroform | 419 | semanticscholar.org |

| Bromocresol Purple (BCP) | Acidic | Chloroform | 405 | semanticscholar.org |

| Bromophenol Blue (BPB) | pH 3.0 | Chloroform | 420 | thaiscience.info |

| Alizarin Red S (ARS) | Acidic | Chloroform | 425 | researchgate.net |

Microextraction Techniques in Sample Preparation for Research Matrices

Effective sample preparation is essential to remove interferences and preconcentrate the analyte, especially when dealing with complex biological matrices like urine and plasma. Microextraction techniques have gained prominence as they are simple, cost-effective, and environmentally friendly, requiring minimal solvent volumes. nih.gov

One such technique is Dispersive Liquid-Liquid Microextraction (DLLME), which has been coupled with HPLC for the determination of cyproheptadine in human urine. brieflands.com In this method, a mixture of an extraction solvent (e.g., 30 µL of carbon tetrachloride) and a disperser solvent (e.g., 0.6 mL of acetonitrile) is rapidly injected into the aqueous sample. brieflands.com This forms a cloudy solution where the analyte is extracted into fine droplets of the extraction solvent. After centrifugation, the enriched analyte in the sedimented phase is collected and analyzed. brieflands.com The DLLME method for cyproheptadine showed good linearity (0.02-4.5 µg mL-1) and a low detection limit (13.1 ng mL-1). brieflands.com

Another advanced method is Hollow-Fiber Liquid-Phase Microextraction (HF-LPME). This technique was used to preconcentrate cyproheptadine from biological fluids before HPLC analysis. researchgate.netresearchgate.net The target analyte is extracted from a sample solution (donor phase, pH 10.5) through an organic solvent immobilized in the pores of a polypropylene (B1209903) hollow fiber, and then back-extracted into an acidic acceptor phase (pH 3.0) inside the lumen of the fiber. researchgate.netresearchgate.net After a set extraction time (e.g., 50 minutes), the acceptor phase is directly injected into the HPLC system. researchgate.net This procedure yielded a detection limit of 15 µg L-1 for cyproheptadine. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) Applications

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized sample preparation technique noted for its simplicity, speed, low cost, and minimal consumption of organic solvents. researchgate.net The method is based on the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution of fine droplets, maximizing the surface area for the rapid transfer of the analyte from the aqueous phase to the extraction solvent. Subsequent centrifugation separates the sedimented organic phase for analysis.

A novel DLLME method coupled with high-performance liquid chromatography with photodiode array detection (HPLC-DAD) has been developed for the extraction and determination of cyproheptadine from human urine samples. nih.govnih.gov The optimization of several key parameters is crucial for achieving high extraction efficiency. nih.gov These parameters include the choice and volume of both the extraction and disperser solvents, the pH of the sample solution, and the effect of salt addition. nih.govnih.gov

For instance, the pH of the sample is a critical factor, as it affects the charge state of the analyte. nih.gov For cyproheptadine, the extraction efficiency significantly increases at a pH higher than its pKa value, ensuring the molecule is uncharged and more readily extracted into the organic phase. nih.gov An optimal pH of 10 has been identified in studies. nih.gov The addition of salt can also influence extraction efficiency by modifying the solubility of the analyte in the aqueous phase. nih.gov

The developed DLLME-HPLC-DAD method demonstrated good linearity over a concentration range of 0.02-4.5 μg mL-1, with a low limit of detection (LOD) of 13.1 ng mL-1. nih.gov The method also showed good repeatability, with a relative standard deviation (RSD) of 4.9%. nih.gov When applied to real urine samples, the method achieved satisfactory relative recoveries, ranging from 91.6% to 101.0%. nih.gov

Table 1: Optimized Parameters for DLLME of Cyproheptadine

| Parameter | Optimized Condition |

|---|---|

| Extraction Solvent | Carbon Tetrachloride (30.0 μL) |

| Disperser Solvent | Acetonitrile (0.6 mL) |

| Sample Volume | 5 mL |

| Sample pH | 10 |

| Salt Addition (NaCl) | 7.5% (m/v) |

Table 2: Performance Metrics of the DLLME-HPLC Method

| Metric | Value |

|---|---|

| Linearity Range | 0.02-4.5 μg mL⁻¹ |

| Correlation Coefficient (r²) | 0.9983 |

| Limit of Detection (LOD) | 13.1 ng mL⁻¹ |

| Limit of Quantification (LOQ) | 20.69 ng mL⁻¹ |

| Preconcentration Factor | 16.2 |

| Relative Standard Deviation (RSD) | 4.9% |

| Relative Recovery | 91.6 - 101.0% |

Solid-Phase Extraction (SPE) Optimization for Research Samples

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. researchgate.net It involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with an appropriate solvent.

For the analysis of cyproheptadine in biological matrices like plasma, various SPE cartridges and procedures have been investigated to minimize interference from the sample matrix. ijper.org One approach utilized Oasis HLB and Orochem SPE cartridges. The general procedure involves conditioning the cartridge, typically with methanol and water, followed by loading the pretreated sample. ijper.org A washing step removes interfering substances, and finally, the analyte is eluted. ijper.org While a recovery of about 80% was achieved with Orochem SPE cartridges, the procedure was noted to be tedious. ijper.org

In some research, SPE has been compared with other extraction techniques. For example, one study found that a liquid-liquid extraction (LLE) method provided a superior recovery of over 99% for cyproheptadine from human plasma and was simpler and faster than the SPE technique attempted. ijper.org

More advanced SPE methods have utilized molecularly imprinted polymers (MIPs) as the sorbent. MIPs are polymers synthesized with template-induced cavities specific to the target analyte, offering high selectivity. A method using molecularly imprinted SPE coupled with HPLC was developed for determining cyproheptadine in animal feeds. researchgate.net This highly selective method demonstrated mean recoveries ranging from 85.5% to 96.2% across different feed types, with a limit of detection of 0.04 mg kg-1. researchgate.net The use of MIP-SPE provided better sample cleanup and higher recovery compared to conventional sorbents like C18-silica. researchgate.net

Table 3: Example SPE Procedure for Cyproheptadine in Plasma

| Step | Procedure |

|---|---|

| Sample Pretreatment | 0.5 mL plasma sample diluted with 0.5 mL water (1:2) |

| Cartridge Conditioning | 0.5 mL methanol |

| Cartridge Equilibration | 0.5 mL water |

| Sample Loading | 0.5 mL of pretreated sample |

| Rinsing | 0.5 mL water |

| Elution & Reconstitution | The eluted sample is dried and reconstituted in 0.5 mL of mobile phase |

Table 4: Comparison of Recovery for Different Extraction Methods

| Method | Matrix | Recovery |

|---|---|---|

| Solid-Phase Extraction (Orochem Cartridge) | Plasma | ~80% |

| Liquid-Liquid Extraction (n-hexane) | Plasma | >99% |

| Molecularly Imprinted SPE | Animal Feed | 85.5 - 96.2% |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Receptor Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Computational docking simulations for Cyproheptadinium methiodide would aim to elucidate how it interacts with its known biological targets, primarily histamine (B1213489) H1 and serotonin (B10506) (5-HT) receptors. drugbank.comnbinno.com Studies on the parent compound, cyproheptadine (B85728), have established its high affinity for these receptors. nih.govnih.gov For instance, cyproheptadine exhibits a high binding affinity for the histamine H1 receptor (H1R) and various serotonin receptor subtypes. nih.govnih.gov

The introduction of the methyl group and the resulting permanent cationic charge on the piperidine (B6355638) nitrogen of this compound would be expected to significantly alter its binding mode compared to cyproheptadine. While cyproheptadine's tertiary amine can be protonated to form a cation, this is a pH-dependent equilibrium. The permanent charge on this compound would likely form strong ionic interactions or salt bridges with anionic residues (e.g., aspartate or glutamate) in the receptor's binding pocket, potentially leading to a different orientation and binding affinity.

Docking studies would predict the binding energy, often expressed in kcal/mol, which correlates with the binding affinity (Ki, KD, or IC50 values). A more negative binding energy typically suggests a stronger and more stable interaction.

Table 1: Experimentally Determined Binding Affinities of the Parent Compound, Cyproheptadine, for Various Receptors

| Receptor Subtype | Reported Affinity (pKi / pA2 / KD) | Reference |

| Serotonin 5-HT2A | 8.80 (pKi) | nih.gov |

| Serotonin 5-HT2B | 9.14 (pA2) | nih.gov |

| Serotonin 5-HT2C | 8.71 (pKi) | nih.gov |

| Histamine H1 | 9.5 (pKi) | nih.gov |

| Histamine H1 | 9.12 x 10⁻⁷ M (KD) | sensusimpact.com |

| Muscarinic Receptors (M1, M2, M3) | 7.99 - 8.02 (pA2) | nih.gov |

A primary outcome of molecular docking is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

A virtual screening study of FDA-approved drugs identified cyproheptadine as an inhibitor of the EphA4 receptor, a target for Alzheimer's disease. researchgate.net Subsequent docking analysis revealed that cyproheptadine's binding was stabilized purely by hydrophobic interactions with a specific set of amino acid residues. researchgate.net

For this compound, docking simulations against its primary targets like the 5-HT2A or H1 receptors would be crucial. It would be hypothesized that in addition to the hydrophobic interactions formed by its tricyclic ring system, the quaternary ammonium (B1175870) group would form a critical ionic bond with a key acidic residue in the binding site, anchoring the molecule. Identifying these residues is essential for understanding the structural basis of its antagonist activity and for guiding the design of new, more potent, or selective molecules.

Table 2: Predicted Interacting Residues for Cyproheptadine with EphA4 Receptor

| Interaction Type | Key Amino Acid Residues | Reference |

| Hydrophobic | I59, F154, V157, M164, L166, A193, V195 | researchgate.net |

This table shows data from a molecular docking study of the parent compound, cyproheptadine. The interaction profile for this compound would be expected to include an ionic component due to its permanent charge.

De Novo Drug Design Strategies Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired properties, either based on the structure of the target (structure-based) or on the properties of known active ligands (ligand-based). nih.govnih.gov

The tricyclic scaffold of cyproheptadine is a validated starting point for drug design. Ligand-based approaches would utilize the known structure-activity relationships (SAR) of cyproheptadine and its analogues to build a pharmacophore model. A study on cyproheptadine analogues revealed that the "butterfly conformation" of the dibenzocycloheptadiene tricyclic system is a key feature for high affinity at 5-HT2 receptors. nih.gov This steric feature, along with electrostatic properties, would be a cornerstone of any ligand-based model. nih.gov

Structure-based design, conversely, would use the docked pose of this compound within the crystal structure of a target receptor. Algorithms would then be used to "grow" new fragments or modify existing parts of the scaffold within the confines of the binding pocket to optimize interactions and improve predicted affinity. For the this compound scaffold, design strategies might explore modifications to the tricyclic rings to enhance hydrophobic interactions or alter the substitution on the piperidine ring to probe for additional binding pockets, while retaining the crucial quaternary ammonium feature for ionic bonding.

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This can be done by docking each molecule into the target's binding site (structure-based) or by comparing molecules to a known active ligand based on shape or chemical features (ligand-based).

A virtual screening campaign could be initiated using the this compound scaffold as a query. In a ligand-based screen, computational libraries would be searched for molecules that share a high degree of 3D shape and pharmacophoric similarity to the scaffold. A structure-based virtual screen would involve docking a large chemical library into the binding site of a target receptor, such as the H1 or 5-HT2A receptor, and ranking the compounds based on their predicted binding affinity. biomedpharmajournal.org Compounds that score well and show interaction patterns similar to those predicted for this compound would be prioritized for experimental testing.

Pharmacokinetic and Toxicokinetic Prediction (Computational Approaches)

Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. nih.govuniroma1.it

For this compound, its most significant predicted pharmacokinetic feature would be its distribution. The parent compound, cyproheptadine, is a tertiary amine with a calculated XLogP3 of 4.7, indicating high lipophilicity, which allows it to cross the blood-brain barrier and cause sedation. nih.gov In contrast, this compound possesses a permanent positive charge. Computational ADMET models would almost certainly predict this compound to have very low permeability across the blood-brain barrier. This is a classic drug design strategy to peripheralize the action of a centrally-acting drug and reduce CNS side effects.

Metabolism prediction is also critical. Cyproheptadine is known to be metabolized by the cytochrome P-450 system, and its principal metabolite in humans is a quaternary ammonium glucuronide conjugate. drugbank.comnih.gov Since this compound is already a quaternary ammonium compound, computational models might predict it to be less susceptible to P450-mediated oxidation at the nitrogen but potentially a direct substrate for glucuronidation or renal excretion. Toxicity prediction algorithms would also be applied to flag any potential structural alerts for toxicity.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties

| Property | Parent Compound (Cyproheptadine) | Predicted for this compound | Rationale for Prediction |

| Molecular Weight | 287.4 g/mol nih.gov | ~302.4 g/mol | Addition of a methyl group (CH3) |

| CNS Permeability | High (causes sedation) nih.gov | Very Low | Permanent positive charge inhibits crossing the blood-brain barrier |

| Primary Metabolism | Hepatic (Cytochrome P-450) nih.gov | Potentially reduced P450 metabolism at the nitrogen | Quaternary nitrogen is not susceptible to N-dealkylation |

| Primary Excretion | Metabolites in urine and feces nih.gov | Likely rapid renal excretion | Increased water solubility and charge favor renal clearance |

Future Directions and Research Perspectives

Development of Cyproheptadinium Methiodide as a Specific Research Tool for Receptor Subtyping

Cyproheptadine (B85728) is characterized by its broad pharmacological profile, acting as an antagonist at histamine (B1213489) H1, serotonin (B10506) (5-HT) 5-HT2A and 5-HT2C, and muscarinic acetylcholine (B1216132) receptors. drugbank.comnbinno.com This lack of selectivity can complicate the interpretation of experimental results when studying specific receptor systems. This compound, due to its quaternary ammonium (B1175870) structure, is anticipated to be poorly lipid-soluble and thus largely excluded from the central nervous system. This property makes it an ideal candidate for development as a peripherally selective pharmacological tool.

Future research should focus on a comprehensive characterization of the binding affinities of this compound across a wide range of receptor subtypes. While its parent compound, cyproheptadine, has a high affinity for several receptor types, the quaternary ammonium salt form has been reported to show a lack of activity at 5-HT2B receptors. jst.go.jp This suggests that the quaternization may not only alter the distribution of the compound but also its receptor interaction profile.

Table 1: Known Receptor Antagonism of Cyproheptadine (Parent Compound)

| Receptor Family | Subtypes Antagonized |

|---|---|

| Serotonin | 5-HT2A, 5-HT2C drugbank.com |

| Histamine | H1 nbinno.com |

A systematic investigation into the binding profile of this compound at these and other receptor subtypes is warranted. Such studies would elucidate whether it retains the broad-spectrum antagonism of cyproheptadine in the periphery or if it exhibits a more selective profile. This information would be invaluable for researchers seeking to isolate and study the physiological roles of peripheral H1, 5-HT2, and muscarinic receptors without the confounding effects of central receptor blockade.

Exploration of Novel Biological Targets based on SAR Insights

Structure-activity relationship (SAR) studies of cyproheptadine and its analogues have provided insights into the molecular features necessary for its interaction with various receptors. nih.gov The unique steric and electronic properties of the permanently charged this compound could lead to interactions with novel biological targets not recognized by its tertiary amine precursor.

The introduction of the quaternary ammonium group could facilitate interactions with different types of binding pockets, such as those with a higher density of anionic residues. This opens the possibility that this compound may exhibit affinity for other classes of receptors, ion channels, or enzymes that are not primary targets for cyproheptadine. For instance, some quaternary ammonium compounds are known to interact with nicotinic acetylcholine receptors and potassium channels. Future research should involve high-throughput screening of this compound against diverse panels of biological targets to identify any novel and potentially therapeutic interactions.

Furthermore, SAR studies focusing on modifications to other parts of the this compound molecule, while retaining the quaternary amine, could lead to the development of even more potent and selective ligands for these novel targets.

Integration of Multi-Omics Data in this compound Research

The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the system-wide effects of a compound. While no specific multi-omics studies on this compound have been published, this represents a significant area for future investigation.

By treating peripheral cell lines or animal models with this compound and analyzing the resulting changes at multiple molecular levels, researchers could uncover novel pathways and biological processes modulated by this compound. For example, transcriptomic analysis could reveal changes in gene expression downstream of peripheral receptor blockade, while metabolomic studies could identify shifts in metabolic pathways.

This unbiased, data-driven approach could reveal unexpected off-target effects or novel mechanisms of action. Integrating these datasets would provide a comprehensive picture of the cellular response to this compound, potentially identifying new therapeutic applications or biomarkers of its activity.

Advanced Synthetic Methodologies for Radioligand Development

Radiolabeled ligands are indispensable tools in pharmacology for receptor binding assays, autoradiography, and in vivo imaging techniques such as Positron Emission Tomography (PET). The development of a radiolabeled version of this compound would be a significant advancement for studying peripheral receptor distribution and density.

Advanced synthetic methodologies could be employed to incorporate a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the this compound structure. For instance, the synthesis could be adapted to use [¹¹C]methyl iodide in the final quaternization step, which would yield [¹¹C]this compound.